2-[(1,3-benzothiazol-2-ylthio)acetyl]-N-phenylhydrazinecarbothioamide
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Overview
Description
2-[(1,3-benzothiazol-2-ylthio)acetyl]-N-phenylhydrazinecarbothioamide is a complex organic compound that features a benzothiazole moiety Benzothiazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the Knoevenagel condensation reaction, where 2-mercaptobenzothiazole reacts with an aldehyde in the presence of a base such as piperidine .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its specialized applications in research rather than large-scale manufacturing. the principles of organic synthesis, such as the use of efficient catalysts and optimized reaction conditions, would apply to its production.
Chemical Reactions Analysis
Types of Reactions
2-[(1,3-benzothiazol-2-ylthio)acetyl]-N-phenylhydrazinecarbothioamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: The benzothiazole ring can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine or nitric acid under acidic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohols.
Scientific Research Applications
2-[(1,3-benzothiazol-2-ylthio)acetyl]-N-phenylhydrazinecarbothioamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Medicine: Research is ongoing into its potential as an anticonvulsant and antimicrobial agent.
Industry: It can be used as a catalyst or ligand in organic synthesis reactions.
Mechanism of Action
The mechanism of action of 2-[(1,3-benzothiazol-2-ylthio)acetyl]-N-phenylhydrazinecarbothioamide involves its interaction with specific molecular targets. For instance, it may inhibit enzymes by binding to their active sites, thereby blocking their activity. The benzothiazole moiety is known to interact with various biological targets, including DNA gyrase and dihydrofolate reductase .
Comparison with Similar Compounds
Similar Compounds
- 2-[(1,3-benzothiazol-2-ylthio)acetyl]-N-(4-bromophenyl)hydrazinecarbothioamide
- 2-[(1,3-benzothiazol-2-ylthio)acetyl]-N-cyclohexylhydrazinecarbothioamide
- 2-[(1,3-benzothiazol-2-ylthio)acetyl]-N-(2-methyl-2-propenyl)hydrazinecarbothioamide
Uniqueness
What sets 2-[(1,3-benzothiazol-2-ylthio)acetyl]-N-phenylhydrazinecarbothioamide apart is its specific combination of functional groups, which confer unique chemical reactivity and biological activity. The presence of both the benzothiazole and phenylhydrazinecarbothioamide moieties allows for a wide range of interactions with biological targets, making it a versatile compound in research applications .
Properties
Molecular Formula |
C16H14N4OS3 |
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Molecular Weight |
374.5 g/mol |
IUPAC Name |
1-[[2-(1,3-benzothiazol-2-ylsulfanyl)acetyl]amino]-3-phenylthiourea |
InChI |
InChI=1S/C16H14N4OS3/c21-14(19-20-15(22)17-11-6-2-1-3-7-11)10-23-16-18-12-8-4-5-9-13(12)24-16/h1-9H,10H2,(H,19,21)(H2,17,20,22) |
InChI Key |
DFAFLKGFRRZSKK-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)NC(=S)NNC(=O)CSC2=NC3=CC=CC=C3S2 |
Canonical SMILES |
C1=CC=C(C=C1)NC(=S)NNC(=O)CSC2=NC3=CC=CC=C3S2 |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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